molecular formula C7H13NO2S B12877960 (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

Cat. No.: B12877960
M. Wt: 175.25 g/mol
InChI Key: XXYXGWVHQVVZJR-RITPCOANSA-N
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Description

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, including a methylthio group attached to the pyrrolidine ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2S,4R)-4-methylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)6-3-5(11-2)4-8-6/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

XXYXGWVHQVVZJR-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)SC

Canonical SMILES

COC(=O)C1CC(CN1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methylthiol.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions.

    Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives.

    Thiomethyl Compounds: Compounds containing the methylthio group, such as methylthioacetic acid.

Uniqueness

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 14036225

Antimicrobial Activity

Research has indicated that certain derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies involving similar compounds have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds ranged from 10.6 to 94.7 µg/mL against these microbes .

Cytotoxicity

Cytotoxicity studies reveal that this compound and its analogs may possess moderate cytotoxic effects against human cancer cell lines. For example, compounds in the same class have shown half-maximal inhibitory concentration (IC50) values ranging from 3.0 to 19.9 µM against various cancer cell lines such as HL60 and A549 . The specific IC50 for this compound remains to be explicitly defined in the literature.

The biological activity of this compound may be attributed to its structural features that allow interaction with cellular targets. For instance, the methylthio group could enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. This mechanism is often observed in alkaloids derived from plant sources .

Study on Antimicrobial Efficacy

A recent study evaluated a series of methylated pyrrolidine derivatives for their antimicrobial properties. The results indicated that the presence of a methylthio group significantly increased the antibacterial activity against MRSA strains compared to non-methylated counterparts. The study concluded that modifications at the pyrrolidine ring could lead to enhanced bioactivity .

Cytotoxicity Assessment in Cancer Research

In another investigation focusing on cancer therapeutics, this compound was tested alongside other related compounds for their cytotoxic effects on MCF-7 breast cancer cells. The findings suggested that this compound exhibited promising cytotoxicity with an IC50 value indicating potential as a lead compound for further development in cancer treatment .

Data Tables

Activity Tested Compound MIC/IC50 Value Target Organism/Cell Line
Antimicrobial(2S,4R)-Methyl 4-(methylthio)pyrrolidineMIC: 10.6 - 94.7 µg/mLStaphylococcus aureus, Candida albicans
Cytotoxicity(2S,4R)-Methyl 4-(methylthio)pyrrolidineIC50: ~3 - 19.9 µMHL60, A549
CytotoxicityRelated Pyrrolidine DerivativeIC50: ~15 - 22 µMMCF-7

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